Eucalyptin
Overview
Description
Eucalyptin is a naturally occurring flavonoid compound found in various species of the Eucalyptus plant. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound is a C-methylflavone, which contributes to its unique chemical structure and biological functions.
Mechanism of Action
Target of Action
Eucalyptin, also known as Eucalyptol or 1,8-cineole, primarily targets the immune response and mucin genes . It modulates the immune response, reducing pain, swelling, and inflammation . It also affects mucin genes, which are responsible for mucus production .
Mode of Action
This compound interacts with its targets by inducing interferon regulatory factor 3 (IRF3) and controlling nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This results in decreased mucin gene expression, reducing mucus hypersecretion . It also inhibits reactive oxygen species (ROS)-mediated mucus hypersecretion .
Biochemical Pathways
This compound affects several biochemical pathways. It induces IRF3 and controls NF-κB, which are key players in the immune response . It also decreases the expression of mucin genes MUC2 and MUC19, reducing mucus production . Furthermore, it inhibits ROS-mediated mucus hypersecretion and steroid resistance-inducing superoxides .
Pharmacokinetics
A study on the pharmacokinetics of inhaled 1,8-cineole in humans showed peak plasma concentrations after 18 minutes, with a biphasic mean distribution of 67 minutes and an elimination half-life of 1046 minutes .
Result of Action
The action of this compound results in several molecular and cellular effects. It reduces pain, swelling, and inflammation . It also exhibits antibacterial activity against some bacterial species and has cough suppressant actions . On a cellular level, it inhibits cytokines relevant for exacerbation, such as tumor necrosis factor alpha (TNFα), interleukin (IL)-1β, IL-6, and IL-8 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the growth conditions of the Eucalyptus tree from which this compound is derived can affect the compound’s properties . Additionally, the compound’s action may be influenced by the individual’s health status and other environmental factors .
Biochemical Analysis
Biochemical Properties
Eucalyptin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. This compound is part of a rich phytochemical composition that includes eucalyptol, 1,8-cineole, limonene, citronellal, citral, eudesmol, α and β-pinene, p-cymene, terpinen-4-ol, terpineol, α–phellanderene and 9β-sitosterol .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The essential oil from the eucalyptus, which contains this compound, possesses anti-bacterial, anti-viral, anti-fungal, antioxidant, antimalarial, analgesic, antiseptic, anti-diabetic, anti-cancerous, anti-inflammatory and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eucalyptin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the methylation of flavonoid compounds using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent like dimethylformamide and a base such as potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Eucalyptus leaves. The leaves are subjected to solvent extraction methods, such as hydro-distillation or supercritical fluid extraction, to isolate the essential oils containing this compound. The extracted oils are then purified using chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Eucalyptin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Bromine, chlorine, iodine, often in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydroflavonoids.
Substitution: Halogenated flavonoids.
Scientific Research Applications
Eucalyptin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and synthesis. Its unique structure makes it a valuable subject for exploring reaction mechanisms and developing new synthetic methods.
Biology: this compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection. It is also studied for its potential to modulate enzyme activities and signaling pathways.
Medicine: this compound’s anti-inflammatory and antimicrobial properties have led to research into its potential therapeutic applications. It is investigated for its ability to reduce inflammation, combat microbial infections, and support wound healing.
Industry: this compound is used in the formulation of natural health products, cosmetics, and pharmaceuticals. Its antioxidant and antimicrobial properties make it a valuable ingredient in skincare products and natural preservatives.
Comparison with Similar Compounds
Eucalyptin can be compared with other similar flavonoid compounds, such as:
Quercetin: Both this compound and quercetin exhibit antioxidant and anti-inflammatory properties. this compound’s unique C-methylation distinguishes it from quercetin.
Kaempferol: Similar to this compound, kaempferol has antioxidant and antimicrobial activities. The structural differences between the two compounds result in variations in their biological activities.
Luteolin: Luteolin shares anti-inflammatory and antioxidant properties with this compound. The presence of different functional groups in their structures leads to differences in their mechanisms of action.
This compound’s uniqueness lies in its specific methylation pattern, which contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-10-17(21)16-14(20)9-15(12-5-7-13(22-3)8-6-12)24-19(16)11(2)18(10)23-4/h5-9,21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMMAMIRMITGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185145 | |
Record name | Eucalyptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-88-1 | |
Record name | Eucalyptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3122-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eucalyptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eucalyptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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